5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

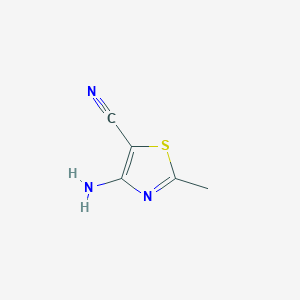

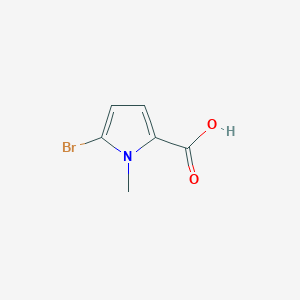

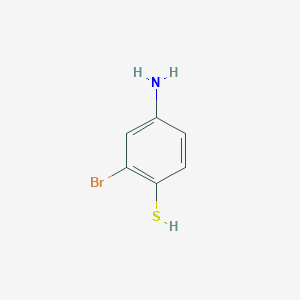

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid (5-Br-MPCA) is an organic compound belonging to the class of heterocyclic compounds, specifically a pyrrole. It is a colorless solid with a molecular weight of 208.09 g/mol. It is soluble in water, ethanol, and acetone and has a melting point of 79-80 °C. 5-Br-MPCA has a variety of applications in the field of scientific research, including its use as a reagent in organic synthesis and its potential for use in drug development.

Aplicaciones Científicas De Investigación

Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), related to the structural motif of 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid, plays a critical role in plant defense against pathogens. It is involved in resistance gene-mediated and non-host resistance, with its metabolism tightly regulated during pathogen infection and abiotic stress. Changes in P5C levels or synthesis can induce hypersensitive response-associated cell death, a form of programmed cell death, highlighting the compound's potential in understanding plant-pathogen interactions (Qamar, Mysore, & Senthil-Kumar, 2015).

Structural Characterization of Humic Substances

The structural analysis of humic substances, which are complex mixtures of partially decomposed organic materials, benefits from the study of carboxylic acid derivatives. Techniques such as thermochemolysis with tetramethylammonium hydroxide (TMAH) have been used to methylate carboxylic groups, aiding in the understanding of the molecular structure of humic acids and their role in the environment (Río & Hatcher, 2013).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives similar to this compound, can inhibit microbial biocatalysts at concentrations below the desired yield, affecting the production of biorenewable chemicals. Understanding the mechanisms of inhibition by these acids is crucial for developing robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and polymerases, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can impact cell signaling by modulating the activity of key signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In in vitro studies, it has been observed that this compound remains stable under specific conditions, but may degrade when exposed to light or extreme pH . Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause significant cellular damage and organ toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain organelles, such as the nucleus or mitochondria, where it exerts its effects . The distribution of this compound can also be influenced by its chemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it influences cellular metabolism and energy production .

Propiedades

IUPAC Name |

5-bromo-1-methylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-8-4(6(9)10)2-3-5(8)7/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYXJNNPHVMPDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615580 |

Source

|

| Record name | 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865186-82-9 |

Source

|

| Record name | 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)

![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)